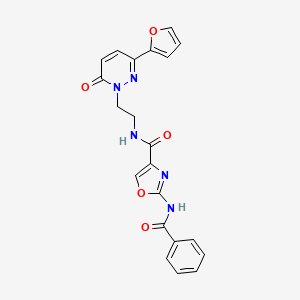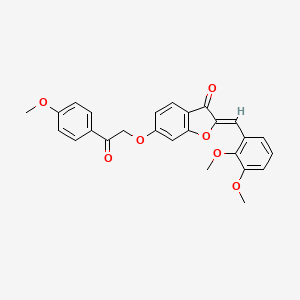![molecular formula C15H15F3N4O2 B2545993 N-(2-(3-(trifluorométhyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)éthyl)picolinamide CAS No. 1797261-52-9](/img/structure/B2545993.png)
N-(2-(3-(trifluorométhyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)éthyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide is a useful research compound. Its molecular formula is C15H15F3N4O2 and its molecular weight is 340.306. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications agrochimiques
Les trifluorométhylpyridines (TFMP) et leurs dérivés jouent un rôle crucial dans l’industrie agrochimique. Plus précisément, les dérivés de TFMP sont largement utilisés pour la protection des cultures contre les ravageurs. Notamment, le fluazifop-butyl, le premier dérivé de TFMP introduit sur le marché agrochimique, a ouvert la voie à plus de 20 nouveaux agrochimiques contenant du TFMP avec des noms communs ISO. Ces composés présentent des activités biologiques uniques en raison de la combinaison des propriétés physicochimiques de l’atome de fluor et des caractéristiques de la partie pyridine. On s’attend à ce que de nouvelles applications de TFMP soient découvertes dans la protection des cultures .
Applications pharmaceutiques
Plusieurs dérivés de TFMP trouvent des applications dans l’industrie pharmaceutique. Cinq produits pharmaceutiques et deux produits vétérinaires contenant la partie TFMP ont reçu l’autorisation de mise sur le marché, tandis que de nombreux candidats sont actuellement en cours d’essais cliniques. Les propriétés uniques des TFMP contribuent à leur efficacité dans le développement de médicaments. Les chercheurs continuent d’explorer leur potentiel dans divers domaines thérapeutiques, notamment les agents anticancéreux, anti-inflammatoires, analgésiques, antifongiques, antibactériens, inhibiteurs de bêta-lactamases, antiviraux et antioxydants .
Propriétés chimiques
Les TFMP présentent des propriétés chimiques distinctes en raison du groupe trifluorométhyle. Ces propriétés influencent leurs interactions avec les récepteurs biologiques et leur comportement général dans diverses applications. La compréhension de ces propriétés est essentielle pour optimiser leur utilisation dans les agrochimiques et les produits pharmaceutiques.
En résumé, le composé « N-(2-(3-(trifluorométhyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)éthyl)picolinamide » est prometteur en matière de protection des cultures et de recherche pharmaceutique. Ses caractéristiques structurales uniques en font un élément de construction précieux pour des applications innovantes . Si vous avez besoin de plus amples informations ou si vous avez d’autres questions, n’hésitez pas à les poser ! 😊
Propriétés
IUPAC Name |
N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)13-10-9-24-8-4-12(10)22(21-13)7-6-20-14(23)11-3-1-2-5-19-11/h1-3,5H,4,6-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQYIXAMUFHUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C(F)(F)F)CCNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methoxyphenyl)-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2545912.png)

![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)
![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)
![N-(2-fluorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2545922.png)

![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2545927.png)
![1-(4-chlorophenyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2545928.png)
![N-[cyano(2-methylphenyl)methyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2545929.png)
![3-methyl-6-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2545932.png)

